molecular formula C13H19NO3S B14074918 4-[2-(Phenylmethanesulfonyl)ethyl]morpholine CAS No. 100619-37-2

4-[2-(Phenylmethanesulfonyl)ethyl]morpholine

Cat. No.: B14074918
CAS No.: 100619-37-2
M. Wt: 269.36 g/mol
InChI Key: VAHDKWJEMQCXKU-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- is an organic compound with the molecular formula C13H19NO3S. This compound features a morpholine ring substituted with a phenylmethylsulfonyl group, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- typically involves the reaction of morpholine with a phenylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor agonists due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethylsulfonyl group enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

100619-37-2

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-(2-benzylsulfonylethyl)morpholine

InChI

InChI=1S/C13H19NO3S/c15-18(16,12-13-4-2-1-3-5-13)11-8-14-6-9-17-10-7-14/h1-5H,6-12H2

InChI Key

VAHDKWJEMQCXKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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